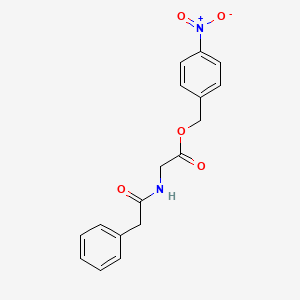
N-(3,4-dichlorophenyl)-N'-4-morpholinylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-N'-4-morpholinylurea, also known as DCMU, is a herbicide that is commonly used in agriculture. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. DCMU is an important tool for plant research, as it inhibits photosynthesis and can be used to study the mechanisms of this process.
Mechanism of Action
N-(3,4-dichlorophenyl)-N'-4-morpholinylurea inhibits photosynthesis by binding to the D1 protein in photosystem II. This protein is responsible for transferring electrons from water to plastoquinone, a process that is essential for photosynthesis. By binding to the D1 protein, N-(3,4-dichlorophenyl)-N'-4-morpholinylurea blocks this electron transfer, leading to a buildup of electrons in the chloroplasts.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,4-dichlorophenyl)-N'-4-morpholinylurea are well documented. It has been shown to inhibit photosynthesis in a wide range of plant species, including algae, mosses, ferns, and flowering plants. In addition, N-(3,4-dichlorophenyl)-N'-4-morpholinylurea has been shown to affect the growth and development of plants, particularly in the early stages of development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,4-dichlorophenyl)-N'-4-morpholinylurea in lab experiments is its specificity. It inhibits photosynthesis in a very specific manner, targeting only the D1 protein in photosystem II. This allows researchers to study the effects of photosynthesis on plant growth and development in a controlled manner. However, one limitation of using N-(3,4-dichlorophenyl)-N'-4-morpholinylurea is that it can be toxic to some plant species at high concentrations. This can make it difficult to use in certain experiments.
Future Directions
There are many future directions for research on N-(3,4-dichlorophenyl)-N'-4-morpholinylurea. One area of interest is the development of new herbicides that are based on the structure of N-(3,4-dichlorophenyl)-N'-4-morpholinylurea. Another area of interest is the use of N-(3,4-dichlorophenyl)-N'-4-morpholinylurea in the study of plant stress responses, such as drought and high temperature. Finally, there is a need for further research on the toxic effects of N-(3,4-dichlorophenyl)-N'-4-morpholinylurea on different plant species, in order to better understand its limitations as a research tool.
Synthesis Methods
N-(3,4-dichlorophenyl)-N'-4-morpholinylurea can be synthesized by reacting 3,4-dichlorophenylisocyanate with morpholine in the presence of a base such as sodium hydroxide. The resulting product is then treated with urea to form N-(3,4-dichlorophenyl)-N'-4-morpholinylurea.
Scientific Research Applications
N-(3,4-dichlorophenyl)-N'-4-morpholinylurea is widely used in scientific research, particularly in the field of plant biology. It is used to study the mechanisms of photosynthesis, as it blocks electron transport from photosystem II to photosystem I. This inhibition leads to a buildup of electrons in the chloroplasts, which can be measured using various techniques. N-(3,4-dichlorophenyl)-N'-4-morpholinylurea is also used to study the effects of photosynthesis on plant growth and development.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-morpholin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N3O2/c12-9-2-1-8(7-10(9)13)14-11(17)15-16-3-5-18-6-4-16/h1-2,7H,3-6H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTOGBISZMPEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-morpholin-4-ylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5852123.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide](/img/structure/B5852128.png)
![N'-cyclohexylidene-2-[(4-fluorophenyl)amino]acetohydrazide](/img/structure/B5852160.png)


![ethyl 2-isopropyl-3-{[(2-phenylcyclopropyl)carbonyl]hydrazono}butanoate](/img/structure/B5852176.png)

![ethyl 3-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5852184.png)



![2,4,6-tribromo-3-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852207.png)